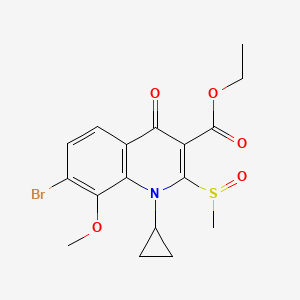
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a phenylmethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The starting material, 1-fluoro-2-nitrobenzene, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Methoxylation: The amino group is replaced with a methoxy group through a nucleophilic substitution reaction.
Phenylmethoxylation: Finally, the methoxy group is further substituted with a phenylmethoxy group using appropriate reagents and conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The phenylmethoxy group can be hydrolyzed under acidic or basic conditions to yield phenol derivatives
Common reagents used in these reactions include hydrogen gas, catalysts, oxidizing agents like potassium permanganate, and various nucleophiles or electrophiles.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene involves its interaction with various molecular targets and pathways. The fluorine atom and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene can be compared with similar compounds such as:
1-Fluoro-3-methoxy-2-nitrobenzene: This compound has a nitro group instead of a phenylmethoxy group, leading to different reactivity and applications.
1-Fluoro-3-methoxy-2-(methoxymethoxy)-benzene:
2-Fluoro-1-methoxy-3-nitrobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-fluoro-3-methoxy-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOILOKJXTRTMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)



![4'-Tert-butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6289118.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid](/img/structure/B6289136.png)
